molecular formula C27H32N4O3S B5458936 4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-di-tert-butylphenol

4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-di-tert-butylphenol

Cat. No. B5458936
M. Wt: 492.6 g/mol
InChI Key: XCMPQPRDWOFQEL-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine . 1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms in its structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

1,2,4-Triazine derivatives have been reported to possess a broad spectrum of biological activities . The specific chemical reactions would depend on the exact structure and functional groups present in the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, a similar compound, 3-Methylthio-1,2,4-triazine, has a molecular weight of 127.17 .

Mechanism of Action

The mechanism of action for 1,2,4-triazine derivatives can vary widely depending on their exact structure and the biological system they interact with .

Future Directions

The future directions in the research and application of 1,2,4-triazine derivatives could involve exploring their potential in various biological applications, given their wide range of observed activities .

properties

IUPAC Name

1-[6-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-15(32)31-20-12-10-9-11-17(20)21-23(28-25(35-8)30-29-21)34-24(31)16-13-18(26(2,3)4)22(33)19(14-16)27(5,6)7/h9-14,24,33H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMPQPRDWOFQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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